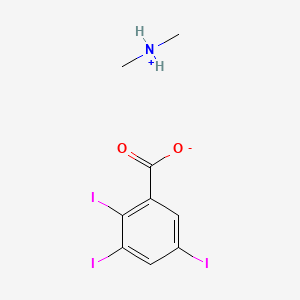

2,3,5-Triiodobenzoic acid dimethylamine salt

Description

This salt formulation enhances solubility and stability compared to the parent acid, making it more suitable for agricultural applications . TIBA itself is a polar auxin transport inhibitor that disrupts auxin efflux, blocking cell-to-cell auxin movement and altering plant growth patterns .

Applications

The dimethylamine salt is categorized as a pesticide by NIOSH, indicating its use in herbicides or plant growth regulation . Its parent compound, TIBA, is widely employed in plant tissue culture (e.g., callus induction at concentrations of 10–30 µM) and agricultural formulations to control vegetation .

Properties

CAS No. |

17601-49-9 |

|---|---|

Molecular Formula |

C9H10I3NO2 |

Molecular Weight |

544.89 g/mol |

IUPAC Name |

dimethylazanium;2,3,5-triiodobenzoate |

InChI |

InChI=1S/C7H3I3O2.C2H7N/c8-3-1-4(7(11)12)6(10)5(9)2-3;1-3-2/h1-2H,(H,11,12);3H,1-2H3 |

InChI Key |

ZHPOHJJDIBVQHS-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]C.C1=C(C=C(C(=C1C(=O)[O-])I)I)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound typically begins with the iodination of a suitably substituted benzoic acid or its ester derivatives, followed by salt formation with dimethylamine. The iodination is often carried out on 3,5-diaminobenzoic acid or its esters, using iodine-containing reagents such as iodine monochloride or potassium iodo-dichloride in acidic media to introduce iodine atoms at the 2, 3, and 5 positions of the aromatic ring.

Ester Intermediate Formation and Hydrolysis

According to patent literature, the iodination is preferably done on ester derivatives of 3,5-diaminobenzoic acid to improve reaction control and yield. For example, methyl esters of 3,5-diaminobenzoic acid are iodinated to yield methyl 2,3,5-triiodobenzoate intermediates, which are then subjected to hydrolysis to yield the free 2,3,5-triiodobenzoic acid.

Acylation and Alkylation Steps

The amino groups on the benzene ring are often acetylated to form acylamido groups, enhancing compound stability. N-alkylation, including N-methylation or N,N-dimethylation, can be performed on these acylamido groups to modify solubility and biological properties. This alkylation is typically achieved by reacting the acylamido compound with alkylating agents such as methylhydrogensulfate in the presence of a strong base like potassium hydroxide.

Formation of Dimethylamine Salt

The final step involves converting the free acid form of 2,3,5-triiodobenzoic acid or its acylated derivatives into their dimethylamine salts. This is done by reacting the acid with an aqueous solution of dimethylamine, forming a water-soluble salt. The salt formation enhances the compound's solubility and stability, which is critical for its intended applications.

Drying and Crystallization

The dimethylamine salt is typically isolated by evaporating the aqueous solution under controlled temperature and vacuum conditions. A horizontal cylindrical vacuum dryer with steam-heated jackets and mixing blades is used to remove water while maintaining the integrity of the crystalline salt. The drying parameters, such as temperature (around 75°C) and vacuum level (27–29 inches Hg), are optimized to produce a medium-sized crystalline powder with good solubility and stability.

Detailed Process Parameters and Analysis

The following table summarizes key parameters and outcomes from typical preparation runs based on patent data for similar herbicidal and iodinated benzoic acid salts, which are applicable to this compound preparation:

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Iodination reagent | Iodine monochloride or KICl2 | Acidic medium required |

| Ester intermediate | Methyl 3,5-diaminobenzoate | Improves yield and reaction control |

| Acylation agent | Acetic anhydride or acetyl chloride | Converts amino groups to acylamido |

| Alkylation agent | Methylhydrogensulfate | Used with KOH for N-methylation |

| Base for hydrolysis | Potassium hydroxide (KOH) | Hydrolyzes ester to free acid |

| Salt formation agent | Dimethylamine aqueous solution | Forms water-soluble salt |

| Drying temperature | ~75°C | Vacuum drying to remove water |

| Vacuum level | 27–29 inches Hg | Ensures gentle drying without decomposition |

| Final product form | Medium-sized crystalline powder | High solubility and stability |

Research Findings and Observations

The use of ester intermediates rather than free acids in iodination and subsequent reactions provides better control over side reactions and higher yields of the target compound.

N-alkylation, particularly N-methylation, significantly improves the water solubility of the resulting salts compared to the unalkylated analogs. For example, sodium salts of N-methyl derivatives show solubility up to 80–85% w/v, which is substantially higher than non-alkylated counterparts.

The dimethylamine salt of 2,3,5-triiodobenzoic acid exhibits good water solubility and can be dried into a crystalline powder that dissolves readily in cold water without requiring further pH adjustment.

Controlled vacuum drying with mechanical mixing prevents the formation of amorphous or rubbery masses, ensuring the product maintains a crystalline structure with desirable handling properties.

The process can be scaled efficiently, with reaction conditions and yields remaining consistent across different batch sizes.

Chemical Reactions Analysis

Types of Reactions

Dimethylazanium; 2,3,5-triiodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different iodinated derivatives .

Scientific Research Applications

Plant Growth Regulation

TIBA is recognized for its ability to inhibit auxin transport in plants. This property makes it effective in regulating growth patterns, particularly:

- Rooting Promotion : At low concentrations, TIBA can stimulate rooting and promote flowering, making it useful for horticultural practices .

- Flower Bud Formation : The compound has been shown to induce flower bud formation under certain conditions, enhancing reproductive success in crops .

Yield Enhancement

TIBA has been incorporated into fertilizer formulations to improve crop yields. A notable example includes its use in a fertilizer composition that combines phosphorus and nitrogen with TIBA to enhance the growth of soybeans and edible beans . The effectiveness of TIBA as a yield enhancer has been documented in various studies:

- Case Study : In trials conducted with soybean varieties, the application of TIBA resulted in significant yield increases compared to control groups .

Herbicidal Activity

TIBA's capacity to inhibit auxin transport also lends it potential herbicidal properties. It can suppress unwanted growth by interfering with the normal growth patterns of competing plants. This application is particularly useful in managing weed populations in agricultural settings .

Case Study 1: Soybean Yield Enhancement

In a study examining the effects of TIBA on soybean crops, researchers reported an increase in pod numbers and overall yield when TIBA was applied as part of a fertilizer regimen. The findings indicated that TIBA effectively enhanced nutrient uptake and utilization by the plants .

Case Study 2: Influence on Edible Beans

Research involving edible beans demonstrated that TIBA application led to improved flowering rates and pod development, contributing to higher overall yields. The study highlighted the compound's role in facilitating better nutrient absorption during critical growth phases .

Comparative Analysis of TIBA Derivatives

TIBA can be utilized in various forms such as metal salts or ammonium salts, which retain biological activity. The following table summarizes the properties and applications of different derivatives:

| Derivative Type | Solubility | Application Area | Notes |

|---|---|---|---|

| Sodium Salt | High | Fertilizer formulations | Effective for aqueous application |

| Ammonium Salt | Moderate | Herbicidal applications | Useful for selective weed control |

| Dimethylamine Salt | High | Plant growth regulation | Promotes rooting at low concentrations |

Biological Activity

2,3,5-Triiodobenzoic acid dimethylamine salt (TIBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

- Chemical Name : this compound

- Molecular Formula : C₉H₈I₃N

- CAS Number : 17601-49-9

TIBA is a derivative of triiodobenzoic acid, which is known for its role as a plant growth regulator and its applications in medical imaging.

Plant Growth Regulation

TIBA functions primarily as a plant growth regulator . It inhibits the action of auxins, which are crucial for plant growth and development. The compound has been shown to affect various physiological processes in plants:

- Inhibition of Cell Elongation : TIBA reduces cell elongation by interfering with auxin transport and action, leading to shorter plant stature.

- Alteration of Ion Absorption : Studies indicate that TIBA can inhibit ion uptake in plant roots, affecting nutrient availability and respiration rates .

Antitumor Activity

Recent studies have highlighted TIBA's potential as an antitumor agent . Research indicates that TIBA induces cell death in various tumor cell lines through the generation of reactive oxygen species (ROS):

- Mechanism of Action : TIBA increases oxidative stress in cancer cells, leading to apoptosis. In studies involving lung cancer (H460) and chronic myeloid leukemia (K562) cells, TIBA reduced cell viability significantly while sparing normal renal epithelial cells (VERO) to a greater extent .

Case Study: ROS Induction

A study demonstrated that TIBA treatment resulted in:

- H460 Cells : 20% viability after 72 hours.

- K562 Cells : 44% viability after 72 hours.

- VERO Cells : 70% viability after 72 hours.

The increased DNA fragmentation in tumor cells compared to VERO cells supports the notion that TIBA selectively targets cancerous tissues .

Summary of Findings

| Study Focus | Cell Lines Involved | Viability After Treatment (%) | Mechanism |

|---|---|---|---|

| Antitumor Activity | H460 | 20 | ROS Induction |

| K562 | 44 | Apoptosis | |

| VERO | 70 | Less sensitivity to TIBA |

Reactive Oxygen Species (ROS)

TIBA's ability to induce ROS is central to its biological activity. The following mechanisms have been identified:

- Oxidative Stress Induction : Increased ROS levels lead to cellular damage and apoptosis in tumor cells.

- Cell Cycle Arrest : Flow cytometry analyses show that TIBA treatment can cause significant changes in cell cycle distribution, leading to increased apoptosis rates.

Impact on Plant Physiology

In plants, TIBA's effects include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Iodinated Benzoic Acid Derivatives

Key Differences and Research Findings

Mechanism of Action

- TIBA and Its Salts : Inhibit auxin efflux by binding to PIN transporters, disrupting root gravitropism and shoot elongation . In contrast, 2,3,5-Trichlorobenzoic acid acts as a synthetic auxin mimic, inducing uncontrolled growth in target weeds .

- Iodinated vs. Chlorinated Derivatives : Iodine’s larger atomic size in TIBA may enhance binding affinity to auxin transport proteins compared to chlorine in trichlorobenzoic acid .

Agricultural Efficacy TIBA’s dimethylamine salt is effective at 2000–3000 g ae/ha in herbicide formulations, comparable to naptalam (another auxin transport inhibitor) but distinct from sodium salts like 2,3,5-Triiodobenzoic acid sodium salt (CAS 17274-12-3), which are used in specialized plant studies . 2-IBeA and 4-IBeA are detected in plant tissues but lack herbicidal activity, suggesting roles as metabolic intermediates rather than agrochemicals .

Synthesis and Stability

- TIBA synthesis involves complex iodination steps, limiting yield and purity . Salt formation (e.g., dimethylamine or sodium) improves stability and handling, critical for large-scale agricultural use .

Toxicity and Regulation TIBA and its salts are classified as toxic, requiring careful handling .

Q & A

Basic Research Questions

Q. What are the validated synthesis routes for 2,3,5-triiodobenzoic acid dimethylamine salt (TIBA-DMA), and how can purity be ensured?

- Synthesis : TIBA is synthesized via iodination of benzoic acid derivatives, followed by salt formation with dimethylamine. Key intermediates include 3,5-diaminobenzoic acid and iodination agents like iodine monochloride. The dimethylamine salt is formed by reacting TIBA with dimethylamine in ethanol .

- Purity Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity. Elemental analysis (iodine content) and NMR (¹H/¹³C) verify structural integrity. Residual solvents are monitored via GC-MS .

Q. How is TIBA-DMA characterized as an auxin transport inhibitor in plant studies?

- Method : Apply TIBA-DMA (10–100 µM) to Arabidopsis hypocotyls or root tips. Monitor auxin distribution using fluorescent reporters (e.g., DR5::GFP). Compare transport inhibition efficacy against controls (e.g., NPA) via confocal microscopy .

- Validation : Quantify auxin redistribution using LC-MS to measure IAA levels in apical vs. basal tissues. TIBA-DMA disrupts polar auxin transport by competing with IAA for PIN transporter binding .

Q. What analytical techniques are recommended for quantifying TIBA-DMA in biological matrices?

- Extraction : Acidified methanol (pH 2.5) for plant tissues; centrifugal filtration (3 kDa) for cell cultures.

- Quantification : LC-MS/MS (ESI⁻ mode, m/z 499→127 for TIBA; m/z 46→44 for dimethylamine). Calibrate with deuterated internal standards (e.g., d₃-TIBA) .

Advanced Research Questions

Q. How can experimental design address contradictory data on TIBA-DMA’s efficacy across plant species?

- Hypothesis : Species-specific differences in auxin transporter affinity or metabolism.

- Approach :

Compare TIBA-DMA dose-response curves in Arabidopsis, tomato, and maize using root elongation assays .

Perform competitive binding assays with recombinant PIN proteins (e.g., AtPIN2 vs. ZmPIN1).

Analyze metabolite stability via ¹⁴C-labeled TIBA-DMA tracing .

- Resolution : Contradictions may arise from differential TIBA-DMA uptake, metabolism (e.g., deiodination), or transporter isoform variability .

Q. What strategies optimize TIBA-DMA conjugation in radiopaque drug delivery systems?

- Conjugation Protocol :

Activate TIBA-DMA with DIC/HOBt in DMSO.

Graft onto amine-functionalized PVA beads via carbodiimide chemistry.

Validate using ninhydrin tests (free amine depletion) and microCT (iodine attenuation >45%) .

- Challenges : Steric hindrance from the triiodobenzene ring reduces conjugation efficiency. Solutions include spacer molecules (e.g., trimethylenediamine) to improve accessibility .

Q. How does TIBA-DMA’s iodination pattern influence its bioactivity and stability?

- Iodination Impact :

- Bioactivity: The 2,3,5-triiodo configuration enhances steric bulk, improving auxin transporter inhibition vs. mono/di-iodinated analogs .

- Stability: Deiodination under UV light or alkaline conditions generates inactive metabolites. Stabilize with light-protected storage (amber vials, -20°C) and neutral buffers .

Methodological Considerations

Q. What controls are critical when studying TIBA-DMA’s off-target effects in mammalian cells?

- Controls :

- Dimethylamine-only treatment (salt counterion control).

- TIBA (free acid) vs. TIBA-DMA to isolate salt-specific effects.

- Radiolabeled TIBA-DMA (e.g., ¹²⁵I) to track cellular uptake vs. membrane binding .

- Assays : Mitochondrial toxicity (MTT assay), genotoxicity (Comet assay), and iodine release (ICP-MS) .

Q. How can computational modeling predict TIBA-DMA’s interaction with auxin transporters?

- Approach :

Docking simulations (AutoDock Vina) using PIN2 crystal structure (PDB: 4D9A).

Molecular dynamics (GROMACS) to assess binding stability.

Validate with mutagenesis (e.g., PIN2-S32A) and surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.